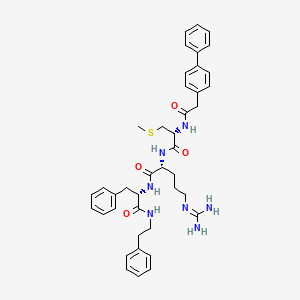
Cathepsin L Inhibitor VI
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cathepsin L Inhibitor VI is a small molecule inhibitor that targets the enzyme cathepsin L, a cysteine protease involved in various physiological and pathological processes. Cathepsin L plays a crucial role in protein degradation within lysosomes and is implicated in numerous diseases, including cancer, cardiovascular diseases, and viral infections . Inhibiting cathepsin L has therapeutic potential in treating these conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cathepsin L Inhibitor VI typically involves multiple steps, including the formation of key intermediates and final coupling reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process includes optimizing reaction conditions, purification methods, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and potency of the final product .
化学反応の分析
Types of Reactions
Cathepsin L Inhibitor VI undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds .
科学的研究の応用
Cathepsin L Inhibitor VI has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the structure and function of cathepsin L and related proteases.
Biology: Employed in cell-based assays to investigate the role of cathepsin L in cellular processes such as autophagy, apoptosis, and protein degradation.
作用機序
Cathepsin L Inhibitor VI exerts its effects by binding to the active site of cathepsin L, thereby preventing the enzyme from cleaving its substrates. This inhibition disrupts the normal proteolytic activity of cathepsin L, leading to the accumulation of undegraded proteins within lysosomes. The molecular targets and pathways involved include the lysosomal degradation pathway, autophagy, and apoptosis .
類似化合物との比較
Similar Compounds
Cathepsin B Inhibitors: Target the related enzyme cathepsin B, which shares structural similarities with cathepsin L but has distinct substrate specificity.
Cathepsin K Inhibitors: Inhibit cathepsin K, another cysteine protease involved in bone resorption and osteoclast function.
Cathepsin S Inhibitors: Target cathepsin S, which plays a role in antigen presentation and immune response.
Uniqueness
Cathepsin L Inhibitor VI is unique in its high specificity and potency for cathepsin L compared to other cathepsin inhibitors. This specificity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies for treating various diseases, making it a valuable tool in both research and clinical settings .
特性
分子式 |
C41H49N7O4S |
|---|---|
分子量 |
735.9 g/mol |
IUPAC名 |
(2R)-5-(diaminomethylideneamino)-2-[[(2R)-3-methylsulfanyl-2-[[2-(4-phenylphenyl)acetyl]amino]propanoyl]amino]-N-[(2S)-1-oxo-3-phenyl-1-(2-phenylethylamino)propan-2-yl]pentanamide |
InChI |
InChI=1S/C41H49N7O4S/c1-53-28-36(46-37(49)27-31-19-21-33(22-20-31)32-16-9-4-10-17-32)40(52)47-34(18-11-24-45-41(42)43)39(51)48-35(26-30-14-7-3-8-15-30)38(50)44-25-23-29-12-5-2-6-13-29/h2-10,12-17,19-22,34-36H,11,18,23-28H2,1H3,(H,44,50)(H,46,49)(H,47,52)(H,48,51)(H4,42,43,45)/t34-,35+,36+/m1/s1 |
InChIキー |
UYRQVAFRIYOHSH-SBPNQFBHSA-N |
異性体SMILES |
CSC[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCC2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
正規SMILES |
CSCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCCC2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
配列 |
XRF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















